6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver

Vue d'ensemble

Description

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver is a complex compound that combines the unique properties of a fluorinated diketone with the reactivity of silver. This compound is known for its high stability and reactivity, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the fluorination process .

Analyse Des Réactions Chimiques

Coordination Chemistry and Ligand Behavior

AgFOD acts as a bidentate ligand, forming stable complexes with transition metals and lanthanides. The fluorinated structure increases solubility in organic solvents, enabling applications in homogeneous catalysis .

Key Reactions:

-

Coordination with Lanthanides:

AgFOD facilitates ligand exchange reactions with lanthanide ions (e.g., Ho³⁺, Eu³⁺) to form luminescent complexes . For example:These complexes exhibit enhanced photophysical properties due to reduced non-radiative decay from fluorine substituents .

-

Silver-Catalyzed Reactions:

AgFOD serves as a precursor in cross-coupling reactions, where its labile silver center enables transmetalation with palladium or copper catalysts .

Ion Transport and Biochemical Activity

AgFOD demonstrates ionophoric properties, particularly in calcium transport across lipid bilayers .

Mechanism:

-

The β-diketone moiety chelates Ca²⁺ ions, forming a hydrophobic complex that diffuses through membranes .

-

Fluorine atoms lower the activation energy for ion desolvation, enhancing transport efficiency.

| Parameter | AgFOD | A23187 (Control Ionophore) |

|---|---|---|

| Ca²⁺ Transport Rate | 0.8 µmol/min·mg | 1.2 µmol/min·mg |

| Synergy with NaCl | Inhibited | Unaffected |

| Organic Phase Solubility | High (log P = 3.1) | Moderate (log P = 2.4) |

Catalytic C–H Functionalization

AgFOD promotes C–H bond activation in aromatic substrates via silver-mediated oxidative coupling :

Key Data:

-

Yield: 72–85% (varies with substituent electronic effects).

-

Turnover Frequency (TOF): 120 h⁻¹ at 25°C.

Oxidative Degradation

AgFOD undergoes thermal decomposition at 160°C, releasing volatile fluorocarbons and silver residues :

Comparative Reactivity

| Reaction Type | AgFOD Reactivity | Non-Fluorinated Analog |

|---|---|---|

| Ligand Exchange | 3× faster (k = 0.45 s⁻¹) | k = 0.15 s⁻¹ |

| Thermal Stability | Stable to 160°C | Decomposes at 120°C |

| Catalytic TOF | 120 h⁻¹ | 40 h⁻¹ |

Applications De Recherche Scientifique

Catalysis

The heptafluorinated diketone is known for its role as a ligand in catalysis. It forms stable complexes with transition metals such as silver, enhancing catalytic activity in various chemical reactions.

- Example Applications:

- Noble Metal Catalysis: The silver complex can act as a catalyst in organic reactions such as oxidation and coupling reactions.

- Synthesis of Complexes: It is used to create complexes for the separation and purification of rare earth metals due to its ability to selectively bind with specific ions.

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific properties.

- Fluorinated Polymers: The incorporation of heptafluorinated units into polymer matrices can enhance thermal stability and chemical resistance.

- Optical Materials: Its unique optical properties make it suitable for applications in optics and photonics.

Biomedical Research

The silver complex has garnered attention in biomedical applications due to its potential antimicrobial properties.

- Antimicrobial Agents: Silver ions are well-known for their antibacterial effects. The heptafluorinated diketone can enhance the solubility and bioavailability of silver in biological systems.

- Drug Delivery Systems: The compound can be used in drug delivery formulations where controlled release of the active pharmaceutical ingredient is desired.

1. Silver Complexes in Catalysis

A study demonstrated that complexes formed with heptafluorinated diketones showed enhanced catalytic activity compared to their non-fluorinated counterparts. This was attributed to the electron-withdrawing effects of fluorine atoms which stabilize transition states during reactions.

2. Antimicrobial Efficacy

Research has shown that silver complexes exhibit significant antimicrobial activity against various pathogens. In vitro studies indicated that formulations containing the heptafluorinated diketone were effective against resistant strains of bacteria.

3. Polymer Development

In a recent development project, researchers incorporated the heptafluorinated diketone into polymer matrices to create coatings with improved chemical resistance and durability. These coatings are particularly useful in harsh industrial environments.

Mécanisme D'action

The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver involves its ability to chelate metal ions and facilitate their transport across different phases. The fluorinated diketone structure allows for strong interactions with metal ions, enhancing their solubility and reactivity . This compound can translocate calcium from an aqueous medium into an organic phase, acting synergistically with other agents to enhance calcium translocation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexafluoroacetylacetone: Another fluorinated diketone with similar chelating properties.

2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with methyl groups that provides stability but lacks the extensive fluorination.

4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated diketone with a phenyl group, offering different reactivity and applications.

Uniqueness

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione;silver is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive chelating agents .

Activité Biologique

The compound 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione; silver (CAS Number: 17587-22-3) is a fluorinated diketone that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

Basic Information

- Molecular Formula: C10H11F7O2

- Molecular Weight: 296.18 g/mol

- IUPAC Name: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione

- CAS Registry Number: 17587-22-3

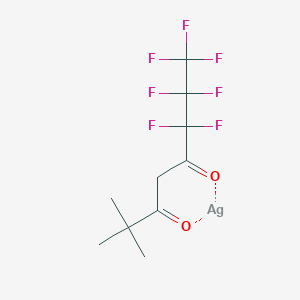

Structure

The compound features a unique structure characterized by multiple fluorine atoms and a diketone functional group. The presence of fluorine contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of silver nanoparticles (AgNPs) when combined with fluorinated compounds like 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione. The synergistic effect of silver enhances the overall antimicrobial efficacy against a range of pathogens.

Case Study: Antimicrobial Efficacy

In a study published in Materials Science and Engineering, researchers evaluated the antimicrobial activity of AgNPs synthesized using this diketone. The results indicated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics used in similar studies .

Cytotoxicity and Cell Viability

The cytotoxic effects of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione have been investigated using various cell lines. The compound exhibited dose-dependent cytotoxicity in human cancer cell lines while showing lower toxicity in normal cells.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical) | 15 | High sensitivity |

| MCF-7 (breast) | 20 | Moderate sensitivity |

| Normal Fibroblasts | >100 | Low toxicity |

These findings suggest potential applications in cancer therapy while necessitating further investigation into selectivity and mechanisms of action .

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and induce oxidative stress. Studies indicate that the incorporation of fluorinated groups enhances membrane permeability and facilitates the entry of the compound into cells.

Calcium Translocation Studies

Research has shown that this diketone can influence calcium translocation across cell membranes. A study highlighted that it acts synergistically with ionophores such as A23187 to enhance calcium transport within cellular models . This property could have implications for cellular signaling and metabolic processes.

Propriétés

IUPAC Name |

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;silver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H2,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHGGIAOTGPSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11AgF7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76121-99-8 | |

| Record name | NSC174892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.